Ulipristal vs. Mifepristone: Receptor Binding Affinity and Glucocorticoid Activity Differential
Ulipristal acetate demonstrates a markedly reduced glucocorticoid receptor (GR) activity profile compared to mifepristone. In rabbit thymus GR binding assays, ulipristal exhibits a GR binding affinity approximately 2-fold lower than mifepristone [1]. In human HepG2 cell line functional assays, ulipristal's antiglucocorticoid activity is only 8.1% that of mifepristone [1]. Concurrently, ulipristal binds human progesterone receptors PR-A and PR-B with high affinity (EC50 = 8.5 and 7.7 nM, respectively), comparable to progesterone and mifepristone's PR binding . This receptor profile confers reduced systemic glucocorticoid-related adverse effects while maintaining potent PR modulation.
| Evidence Dimension | Glucocorticoid receptor binding affinity and functional antiglucocorticoid activity |
|---|---|
| Target Compound Data | Ulipristal: rabbit thymus GR binding affinity ~2× lower vs. mifepristone; HepG2 antiglucocorticoid activity = 8.1% of mifepristone |
| Comparator Or Baseline | Mifepristone: reference standard for GR binding; HepG2 antiglucocorticoid activity = 100% (reference) |
| Quantified Difference | Ulipristal GR binding affinity = 0.5× mifepristone (approximate); functional activity = 8.1% of mifepristone |
| Conditions | Rabbit thymus glucocorticoid receptor binding assay; human HepG2 hepatoma cell line functional assay |
Why This Matters
The 10-fold lower functional antiglucocorticoid activity reduces risk of cortisol-related adverse effects, making ulipristal preferable for procurement in applications where glucocorticoid modulation is not the therapeutic target.
- [1] Intérêt de l'acétate d'ulipristal dans le syndrome de Cushing, revue exhaustive de la littérature. EM-Consulte. View Source
